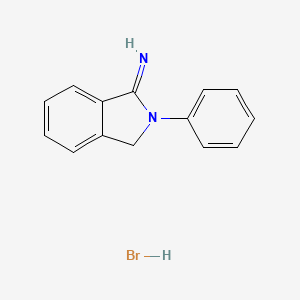

2-Phenylisoindolin-1-imine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenyl-3H-isoindol-1-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCHXAVYCPWNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610036 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27408-84-0 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview and Contextualization of 2 Phenylisoindolin 1 Imine Hydrobromide

The journey into the chemical world of 2-Phenylisoindolin-1-imine hydrobromide begins with an appreciation of its constituent chemical motifs: the isoindoline (B1297411) core and the imine functional group. The isoindoline scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, has been a subject of interest for over a century. bldpharm.com Its derivatives are not only prevalent in a variety of natural products but have also been integral to the development of synthetic dyes and pharmaceuticals. bldpharm.com The synthesis of the parent isoindoline and its derivatives has evolved from classical methods, such as the reduction of phthalimide (B116566) or the cyclization of α,α'-dibromo-o-xylene with an amine, to more sophisticated modern techniques. researchgate.net These advancements have enabled the creation of a vast library of isoindoline-based compounds with diverse functionalities.

Parallel to the development of isoindoline chemistry, the study of imines—compounds containing a carbon-nitrogen double bond—has been a cornerstone of organic synthesis since the 19th century. Initially explored for their role in the synthesis of amines and other nitrogen-containing compounds, imines are now recognized as versatile intermediates in a multitude of chemical transformations. Their ability to act as both electrophiles and nucleophiles, as well as their participation in pericyclic reactions, has made them indispensable tools for synthetic chemists. The condensation of an amine with an aldehyde or ketone remains a fundamental method for imine formation, though numerous catalytic and non-catalytic methods have been developed to improve efficiency and substrate scope. The convergence of these two rich fields of study provides the foundation for understanding compounds like this compound.

This compound is characterized by a unique amalgamation of structural features that dictate its chemical behavior. At its core is the isoindoline ring system, which provides a rigid, bicyclic framework. Attached to this scaffold are a phenyl group at the 2-position of the isoindoline ring and an imine functional group at the 1-position. The presence of the hydrobromide salt indicates that the basic nitrogen of the imine group is protonated, forming an iminium ion, with the bromide ion acting as the counter-ion.

This compound can be classified as a heterocyclic iminium salt. The key structural attributes are detailed in the table below:

| Feature | Description |

| Core Structure | Isoindoline |

| Key Functional Group | Imine (protonated as an iminium ion) |

| Substituents | Phenyl group at N-2 |

| Salt Form | Hydrobromide |

| Chemical Formula | C₁₄H₁₃BrN₂ |

| Molecular Weight | 289.17 g/mol |

The isoindolin-1-imine scaffold, the core of this compound, is a privileged structure in medicinal chemistry and materials science. The inherent biological activities of the isoindoline nucleus, combined with the reactive potential of the imine group, have made derivatives of this scaffold attractive targets for drug discovery. For instance, isoindolinone scaffolds, which are closely related to isoindolin-1-imines, are found in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antiviral properties.

The development of synthetic methodologies to access diverse isoindolin-1-imine derivatives has been an active area of research. Multi-component reactions, often lauded for their efficiency and atom economy, have been successfully employed to construct these complex molecules in a single step. For example, the catalyst-free, one-pot condensation of 2-cyanobenzaldehyde (B126161), an amine, and an active methylene (B1212753) compound in an aqueous medium has been reported to produce isoindolin-1-imine derivatives in high yields. Such synthetic advancements pave the way for the exploration of these compounds in various scientific disciplines. The potential for these scaffolds to serve as ligands for metal catalysts or as building blocks for novel organic materials further underscores their interdisciplinary relevance.

While specific research applications of this compound are not extensively documented in publicly available literature, the broader class of isoindolin-1-imine derivatives continues to be a fertile ground for chemical innovation. The foundational knowledge of isoindoline and imine chemistry, coupled with the structural uniqueness of this particular molecule, suggests potential for future applications in various fields of chemical science.

Advanced Synthetic Methodologies for 2 Phenylisoindolin 1 Imine Hydrobromide and Analogues

Direct Synthesis Approaches

Direct synthesis approaches are fundamental to the creation of the 2-phenylisoindolin-1-imine hydrobromide core structure. These methods often involve classical organic reactions tailored for the specific construction of the isoindoline (B1297411) and imine functionalities.

Condensation Reactions for Imine Formation from Carbonyls and Amines

The cornerstone of imine synthesis is the condensation reaction between a carbonyl compound (an aldehyde or ketone) and a primary amine. This reaction is a reversible, often acid-catalyzed process that proceeds through a carbinolamine intermediate. libretexts.orgyoutube.com The formation of the C=N double bond, characteristic of an imine, occurs with the elimination of a water molecule. masterorganicchemistry.com

In the context of this compound, this would typically involve the reaction of a suitable isoindolinone precursor, which contains a carbonyl group, with an appropriate amine. The reaction's equilibrium can be shifted towards the product by removing the water formed during the reaction. youtube.commasterorganicchemistry.com

The general mechanism for acid-catalyzed imine formation involves several key steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group of the carbinolamine by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

The pH of the reaction medium is a critical factor; the reaction is slow at very high pH due to a lack of acid to protonate the carbinolamine, and also at very low pH because the amine nucleophile would be fully protonated. libretexts.org

Strategies Involving Precursors of the Isoindoline Core

The synthesis of the isoindoline core is a critical aspect of forming this compound. Various precursors and synthetic routes can be employed to construct this heterocyclic system.

One common strategy involves the use of ortho-disubstituted benzene (B151609) derivatives. For instance, 2-cyanobenzaldehyde (B126161) (also known as 2-formylbenzonitrile) is a versatile precursor for isoindolinones and related heterocycles. researchgate.net Reactions of 2-cyanobenzaldehyde with primary amines can lead to the formation of 1-iminoisoindolines. This approach leverages the bifunctional nature of the starting material to construct the isoindoline ring system in a cascade-type reaction. researchgate.net

Another approach utilizes the intramolecular cyclization of suitable precursors. For example, α-azido carbonyl compounds that contain a 2-alkenylaryl moiety can be used to synthesize isoindole derivatives through intramolecular cycloaddition. organic-chemistry.org Furthermore, isoindolines can be accessed through the annulation of transiently generated cyclic imines with aryllithium compounds that have a leaving group on an ortho-methylene functionality. nsf.gov

The synthesis of the isoindoline core can also be achieved from phthalimide (B116566) derivatives, which are readily prepared from phthalic anhydride (B1165640) and primary amines. organic-chemistry.orgresearchgate.net Subsequent chemical transformations can then convert the phthalimide into the desired isoindoline structure.

Role of Specific Reagents and Catalysts in Imine Bond Formation

The formation of the imine bond is often facilitated by the use of specific reagents and catalysts to enhance reaction rates and yields.

Acid Catalysis: As previously mentioned, acid catalysis is a common strategy in imine formation. libretexts.org Various Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid have been employed. academie-sciences.fr Lewis acids can also be effective. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com

Dehydrating Agents: Since water is a byproduct of the condensation reaction, its removal can drive the equilibrium towards the formation of the imine. youtube.commasterorganicchemistry.com Dehydrating agents or techniques like azeotropic distillation are often used to achieve this.

Metal Catalysis: Transition metal catalysts have been shown to be effective in the synthesis of imines. researchgate.net Metals such as ruthenium, gold, copper, manganese, cobalt, and palladium can catalyze the formation of imines through various mechanisms, including the direct oxidation of amines. researchgate.net Copper catalysis is particularly attractive due to its low toxicity and cost-effectiveness. researchgate.net For instance, a cooperative catalyst system of ortho-naphthoquinone and Cu(OAc)2 has been used for the aerobic oxidation of amines to imines.

Organocatalysis: Non-metallic, organic molecules can also catalyze imine formation. Pyrrolidine, for example, can act as an organocatalyst in a biomimetic synthesis of aldimines from aldehydes and amino compounds. organic-chemistry.org

The choice of catalyst and reagent often depends on the specific substrates and the desired reaction conditions, with a growing emphasis on milder and more environmentally friendly options.

Modern Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern protocols often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) for Imine-Containing Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of organic reactions, including the synthesis of imines. aip.org This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. aip.orgacs.org

The advantages of MAOS in imine synthesis include:

Rapid Reaction Rates: Microwave heating can dramatically shorten reaction times from hours to minutes. aip.orgnih.gov

Higher Yields: Often, higher yields of the desired imine product are obtained. aip.org

Greener Chemistry: MAOS can be more energy-efficient and often allows for solvent-free reactions, reducing waste. aip.org

For example, the synthesis of various imines has been successfully achieved by reacting aldehydes and primary amines under microwave irradiation, sometimes in the absence of any catalyst or solvent. organic-chemistry.org In some cases, solid acid catalysts like montmorillonite (B579905) K-10 have been used in conjunction with microwave irradiation to further enhance the reaction efficiency. nih.gov The synthesis of N-(tert-butylsulfinyl)imines has been accomplished in just 10 minutes with excellent yields using microwave-promoted condensation under solvent-free conditions. acs.org

Environmentally Benign Techniques (e.g., Solvent-Free, Catalyst-Free, Pressure Reduction)

The principles of green chemistry have spurred the development of environmentally benign techniques for chemical synthesis. These methods aim to minimize or eliminate the use and generation of hazardous substances.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key aspect of green chemistry. This approach reduces waste, lowers costs, and simplifies the purification process. Several imine syntheses have been successfully carried out under solvent-free conditions. jocpr.comresearchgate.net For instance, a grinding approach has been used for the condensation of ketones with anilines to produce imines. jocpr.com

Catalyst-Free Synthesis: While catalysts are often used to promote imine formation, catalyst-free methods are also being explored to simplify reaction procedures and avoid potential contamination of the product with catalyst residues. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. nih.gov

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also be used to promote imine synthesis. Ultrasound-assisted reactions often lead to higher yields and shorter reaction times. researchgate.net A series of imines have been synthesized in high yields using ultrasound irradiation with silica (B1680970) as a promoter. researchgate.net

Supercritical Carbon Dioxide (sc-CO2): Supercritical carbon dioxide is a non-toxic, non-flammable, and inexpensive alternative to traditional organic solvents. chemistryviews.org It can act as both a solvent and a promoter in the synthesis of imines. The reaction of aldehydes with amines in sc-CO2 has been shown to produce imines in almost quantitative yields. chemistryviews.org The in-situ formation of carbonic acid from the reaction of CO2 with the water byproduct can autocatalyze the reaction. chemistryviews.org

These modern and environmentally conscious approaches are paving the way for more sustainable and efficient syntheses of this compound and its analogues.

Data Tables

Table 1: Comparison of Synthetic Methods for Imine Formation

| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield | Reference |

| Conventional Heating | Acid or Base | Organic Solvent | Hours | Moderate to High | aip.org |

| Microwave-Assisted | None or Solid Acid | Solvent-Free or Ethanol | Minutes | High to Excellent | aip.orgnih.govacs.org |

| Ultrasound-Assisted | Silica | - | Minutes | High | researchgate.net |

| Supercritical CO2 | None (Autocatalytic) | sc-CO2 | Hours | Quantitative | chemistryviews.org |

| Grinding | None | Solvent-Free | - | Moderate | jocpr.com |

Mechanochemical Approaches in Isoindoline Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, is an emerging green chemistry technique that often reduces or eliminates the need for bulk solvents. researchgate.net This approach, typically involving milling or grinding, has been successfully applied to the synthesis of isoindolinone derivatives. researchgate.net

In one study, a cascade radical process involving the intermolecular addition and cyclization of ynamides was achieved through liquid-assisted grinding. This solvent-minimal method produced trifluoromethylated isoindolinones with complete E-stereoselectivity, an improvement over photoredox conditions which yielded E/Z mixtures. researchgate.net Investigations into the mechanism suggest that mechanical activation alone can initiate the radical cascade. Furthermore, the inclusion of piezoelectric materials like BaTiO₃ can significantly accelerate the reaction. researchgate.net This highlights mechanochemistry as a powerful and sustainable alternative to traditional solution-phase synthesis for creating complex heterocyclic structures. researchgate.net While direct mechanochemical synthesis of this compound has not been extensively detailed, the successful application of this method for the related isoindolinone core suggests its potential for future development in imine synthesis.

Multicomponent Reactions (MCRs) for Isoindolinone/Imine Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. semanticscholar.org These reactions are particularly well-suited for constructing complex heterocyclic frameworks like isoindolinones and isoindolin-1-imines.

A catalyst-free, one-pot MCR has been developed for the synthesis of isoindolin-1-imine derivatives from 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in an aqueous medium. semanticscholar.org This method proceeds at room temperature and provides excellent yields (90–98%) with straightforward purification. The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of the amine and a final intramolecular cyclization. semanticscholar.orgumich.edu

| Reactant A | Reactant B | Reactant C | Conditions | Product Type | Yield |

| 2-Cyanobenzaldehyde | Amine | 1,3-Dimethylbarbituric acid | Water, Room Temp | Isoindolin-1-imine derivative | 90-98% |

| 2-Cyanobenzaldehyde | Amine | Meldrum's acid | Water, Room Temp | Isoindolin-1-imine derivative | 90-98% |

| 2-Cyanobenzaldehyde | Benzylamine | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol, Reflux | Pyrazolone-substituted isoindolin-1-imine | 85-95% |

Tandem reactions that combine the versatility of MCRs with powerful cyclization strategies offer sophisticated pathways to complex heterocycles. The Ugi multicomponent reaction is a cornerstone of this approach. In one such sequence, an Ugi reaction involving an azide-containing component is followed by a Staudinger/aza-Wittig reaction.

The process begins with the Ugi four-component condensation (4CC) of an aldehyde (e.g., 2-azidobenzaldehyde), a carboxylic acid, an amine, and an isocyanide. The resulting Ugi adduct contains an azide (B81097) moiety, which can be converted in situ to an iminophosphorane via the Staudinger reaction using a phosphine (B1218219) like triphenylphosphine. This intermediate can then undergo an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with an internal electrophile (like a ketone or ester), leading to cyclization and the formation of the isoindoline or related heterocyclic core. This powerful sequence allows for the rapid assembly of complex polycyclic systems from simple, readily available starting materials.

The imine functional group is a cornerstone of diversity-oriented synthesis (DOS) due to its versatile reactivity. nsf.gov Imines can act as electrophiles (masked carbonyls), nucleophiles, dienophiles, or azadienes, depending on the reaction partners and conditions. nsf.gov This chemical adaptability makes them ideal building blocks for generating large libraries of structurally diverse molecules.

In the context of MCRs, the imine bond is often formed in situ from an aldehyde and an amine, immediately participating in subsequent transformations. nsf.gov The commercial availability of a vast number of aldehydes and amines allows for the creation of an immense chemical space, enabling the exploration of diverse molecular scaffolds. nsf.gov

A notable strategy in DOS involves the use of bifunctional building blocks. For example, a chiral epoxy-imine building block has been designed for the synthesis of peptidomimetic compounds. This block contains a chiral tert-butanesulfinyl imine, which directs highly diastereoselective reactions with various nucleophiles, and an epoxide moiety that can be opened by a different set of reactants. This approach allows for the step-economical introduction of multiple points of diversity into the final molecule from a single, versatile precursor. organic-chemistry.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. Various methods have been developed to introduce substituents onto both the isoindoline core and the N-phenyl ring.

One common strategy involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with various substituted amines. organic-chemistry.org Using catalysts like ultrathin platinum nanowires under a hydrogen atmosphere, a wide range of N-substituted isoindolinones can be produced in excellent yields. organic-chemistry.org These isoindolinones can then serve as precursors to the target imines.

Palladium-catalyzed reactions offer another powerful route. For instance, a cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with various arylboronic acids has been used to synthesize highly substituted 1,2-dihydroisoquinolines, a related heterocyclic family. rsc.org This demonstrates the utility of palladium catalysis in forming C-C bonds to introduce aryl substituents. Similar strategies, such as the palladium-catalyzed carbonylation of benzylamines, can be used to construct the isoindolinone scaffold itself, which can be further functionalized. organic-chemistry.org

The following table summarizes various approaches to synthesizing substituted isoindoline-based structures:

| Method | Key Reactants | Catalyst/Reagent | Type of Substitution |

| Reductive Amidation | 2-Carboxybenzaldehyde, Substituted Amines | Platinum Nanowires, H₂ | N-aryl, N-alkyl |

| C-H Functionalization | 2-Alkyl-N-substituted benzamides | Copper | C3-alkylation |

| C-H Carbonylation | Substituted Benzylamines | Palladium | N-substitution |

| Tandem Cyclization | Ester-functionalized aziridines | DBU, Carboxylic Acids | C3-methylene |

| Ultrasonic-Assisted | 3-Alkylidenephthalides, Primary Amines | None (Ultrasonic Irradiation) | N-substitution, C3-hydroxy |

By selecting appropriately substituted starting materials—such as substituted anilines, benzaldehydes, or benzylamines—chemists can systematically generate a library of this compound analogues with diverse substitution patterns for biological evaluation.

Reaction Chemistry and Mechanistic Elucidation of 2 Phenylisoindolin 1 Imine Hydrobromide

Reactivity Profile of the Imine Moiety

The C=N double bond in 2-Phenylisoindolin-1-imine is the focal point of its reactivity. The hydrobromide salt form implies that the imine nitrogen is protonated, forming an iminium ion, which significantly influences its chemical behavior.

Nucleophilic and Electrophilic Behavior of the Imine C=N Bond

The carbon-nitrogen double bond of an imine exhibits dual reactivity. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. However, the polarity of the C=N bond, with the carbon atom being electron-deficient, renders it susceptible to attack by nucleophiles, thus showcasing its electrophilic character.

In the case of 2-Phenylisoindolin-1-imine hydrobromide, the protonation of the imine nitrogen to form an iminium salt greatly enhances the electrophilicity of the imine carbon. This makes it a prime target for nucleophilic attack. The lone pair on the nitrogen is engaged in the salt formation, diminishing its nucleophilic character. The phenyl group attached to the nitrogen atom also influences the electronic properties of the imine through inductive and resonance effects.

Activation Strategies for Imine Electrophilicity

While the hydrobromide salt of 2-Phenylisoindolin-1-imine already possesses a highly electrophilic iminium ion, further activation is often unnecessary. However, in the case of the free base, 2-Phenylisoindolin-1-imine, its electrophilicity can be significantly enhanced through various activation strategies. The most common method is protonation with a Brønsted acid, which is inherently the case for the hydrobromide salt.

Lewis acids can also be employed to activate the imine. A Lewis acid can coordinate to the nitrogen atom of the imine, which increases the positive charge on the nitrogen and, consequently, the electrophilicity of the imine carbon. This strategy is particularly useful in catalyzing reactions involving weaker nucleophiles.

| Activation Strategy | Activator/Catalyst | Effect on Imine Moiety |

| Protonation | Brønsted Acids (e.g., HCl, HBr) | Forms a highly reactive iminium ion, significantly increasing the electrophilicity of the imine carbon. |

| Lewis Acid Catalysis | Lewis Acids (e.g., BF₃, ZnCl₂, Sc(OTf)₃) | Coordinates to the nitrogen atom, withdrawing electron density and enhancing the electrophilicity of the imine carbon. |

Transformations Involving the Carbon-Nitrogen Double Bond

The activated C=N bond of this compound is amenable to a range of chemical transformations, providing access to a variety of isoindoline (B1297411) derivatives.

Reduction Reactions to Form Amine Derivatives (e.g., Reductive Amination)

The reduction of the imine functionality in this compound leads to the formation of the corresponding amine, 2-phenylisoindolin-1-amine. This transformation is a crucial step in the synthesis of various biologically active molecules. The process is a form of reductive amination, where the imine is reduced to an amine.

A variety of reducing agents can be employed for this purpose. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, sodium cyanoborohydride is a milder reducing agent that can selectively reduce imines in the presence of carbonyl groups.

| Reducing Agent | Typical Reaction Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 2-Phenylisoindolin-1-amine |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~6-7 | 2-Phenylisoindolin-1-amine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol or Acetic Acid | 2-Phenylisoindolin-1-amine |

Hydrolysis Pathways and Detailed Mechanistic Studies

Imines are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the corresponding carbonyl compound and amine. In the case of this compound, hydrolysis would yield 2-phenylisoindolin-1-one (B184969) and ammonia (B1221849). The reaction is typically carried out in the presence of water and is often acid-catalyzed. masterorganicchemistry.comchemistrysteps.com

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of the imine nitrogen: In the case of the hydrobromide salt, the imine is already protonated.

Nucleophilic attack by water: A water molecule attacks the electrophilic imine carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen to the nitrogen atom.

Elimination of ammonia: The C-N bond breaks, and ammonia is eliminated, leaving behind a protonated carbonyl group.

Deprotonation: A water molecule removes a proton from the carbonyl oxygen, yielding the final product, 2-phenylisoindolin-1-one. masterorganicchemistry.comchemistrysteps.com

The rate of hydrolysis can be influenced by the pH of the solution and the nature of the substituents on the imine.

Cycloaddition Reactions (e.g., Aza-Diels–Alder/Povarov Reactions)

The imine functionality of 2-Phenylisoindolin-1-imine can participate as a dienophile in aza-Diels-Alder reactions, a powerful tool for the construction of nitrogen-containing heterocyclic rings. nih.govnih.gov In this type of reaction, the imine reacts with a diene to form a six-membered ring. The Povarov reaction is a specific type of aza-Diels-Alder reaction where an aromatic imine reacts with an electron-rich alkene to produce tetrahydroquinolines. nih.govwikipedia.org

Given the structure of 2-Phenylisoindolin-1-imine, it can react with suitable dienes or electron-rich alkenes in the presence of a Lewis acid catalyst to afford complex polycyclic structures. The Lewis acid activates the imine, making it more susceptible to cycloaddition. wikipedia.org The reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, followed by cyclization. wikipedia.org

| Reaction Type | Reactants | Catalyst | Product |

| Aza-Diels-Alder | 2-Phenylisoindolin-1-imine, Diene (e.g., Danishefsky's diene) | Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) | Fused polycyclic nitrogen heterocycle |

| Povarov Reaction | 2-Phenylisoindolin-1-imine, Electron-rich alkene (e.g., N-vinylpyrrolidone) | Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) | Tetrahydroquinoline derivative fused to the isoindoline core |

Mannich-Type Reactions

The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located next to a carbonyl group, typically with formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.org The reaction proceeds through the formation of an iminium ion, which then reacts with an enol or enolate nucleophile. wikipedia.orgadichemistry.com This process is fundamental in organic synthesis for creating β-amino-carbonyl compounds, known as Mannich bases. byjus.comwikipedia.org

While direct Mannich-type reactions involving this compound are not extensively detailed, the isoindolinone scaffold, a close structural relative, actively participates in such transformations. Organocatalytic asymmetric Mannich reactions have been developed for the synthesis of chiral isoindolinones. nih.gov For instance, α-amido sulfones derived from 2-formyl benzoates serve as effective precursors in asymmetric aza-Mannich/lactamization reactions to produce 3-substituted isoindolinones with high enantioselectivity. nih.gov

The mechanism involves the formation of an iminium ion which is then attacked by a nucleophile. nih.gov In the context of isoindolinone synthesis, bifunctional organocatalysts, such as those developed by Takemoto, are crucial not only for inducing high enantioselectivity but also for facilitating the final cyclization step. nih.gov These catalysts can activate both the imine and the nucleophile, controlling the stereochemical outcome of the reaction. libretexts.orgmdpi.com

The reaction conditions, including the choice of catalyst and solvent, significantly influence the yield and stereoselectivity. For example, the asymmetric Mannich/cyclization of 2-benzothiazolimines with 2-isothiocyanato-1-indanones using a chiral thiourea (B124793) catalyst demonstrates the ability to construct complex spirocyclic systems with excellent diastereoselectivity and enantioselectivity. mdpi.com

Table 1: Asymmetric Mannich Reaction for Isoindolinone Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (R,R)-I | Toluene | RT | 83 | -36 | nih.gov |

| (S,S)-I | DCM | RT | 96 | 20 | nih.gov |

| Chiral Thiourea C7 | DCM | -18 | Up to 90 | Up to 98 | mdpi.com |

Oxidative Transformations of Related Isoindoline Precursors

The oxidation of isoindolines, which are the reduced precursors to the isoindolinone core, is a key transformation in the synthesis of many biologically active molecules. nih.govmdpi.com A notable method involves the selective, dioxane-mediated aerobic oxidation of N-alkyl and N-aryl-isoindolines to their corresponding isoindolinones. nih.govacs.org This transformation is synthetically valuable as it utilizes molecular oxygen as the terminal oxidant and, remarkably, requires no metal catalyst. acs.org

The reaction is typically performed by heating the isoindoline substrate in 1,4-dioxane (B91453) in open air. acs.org Mechanistic studies suggest that the process involves a selective hydrogen atom transfer (HAT) as the rate-limiting step. nih.govacs.org This high selectivity allows for the oxidation to proceed without affecting other potentially sensitive sites, such as chiral tertiary benzylic positions, thus preventing racemization. nih.govfigshare.com

This method exhibits unique chemoselectivity for the isoindoline ring system over other heterocyclic structures and avoids common over-oxidation byproducts that can occur with other oxidants. acs.org For instance, while the autoxidation of N-butylisoindole in other solvents can lead to a mixture of phthalimide (B116566) and hydroxyisoindolinone products, the dioxane-mediated reaction cleanly yields the isoindolinone. acs.org The efficiency of this oxidative strategy makes it a useful tool for late-stage functionalization in the synthesis of complex molecules. nih.govfigshare.com

Table 2: Dioxane-Mediated Aerobic Oxidation of Isoindolines

| Substrate (Isoindoline) | Solvent | Temperature (°C) | Time (h) | Product (Isoindolinone) | Reference |

|---|---|---|---|---|---|

| N-Phenylisoindoline | 1,4-Dioxane | 50 | 8 | N-Phenylisoindolinone | acs.org |

| N-Benzylisoindoline | 1,4-Dioxane | 50 | 8 | N-Benzylisoindolinone | acs.org |

| N-Methylisoindoline | 1,4-Dioxane | 50 | 8 | N-Methylisoindolinone | acs.org |

Photoreactivity and Photochemical Stability Investigations

The photoreactivity of N-heterocycles is a field of growing interest, offering novel pathways for chemical functionalization. While specific photochemical studies on this compound are not widely reported, the behavior of related structures like quinolines and isoquinolines provides insight into potential transformations. nih.gov These compounds can undergo radical C-H functionalization under reducing photochemical conditions. nih.gov

A key mechanistic feature of such reactions is the departure from typical Minisci-type chemistry, which operates under highly oxidative conditions. nih.gov Instead, by using photosensitizers like 4-acyl-1,4-dihydropyridines that can act as strong single-electron transfer (SET) reductants upon visible light absorption, acyl radicals can be generated in the absence of an external oxidant. nih.gov This allows for transformations such as C-H hydroxyalkylation, where the rearomatization of the heterocyclic intermediate occurs concurrently with the reduction of a carbonyl moiety. nih.gov

The reaction's photochemical nature is confirmed by the lack of product formation in the absence of light. nih.gov The stability of the isoindoline scaffold and its derivatives under photochemical conditions would be a critical factor in the viability of such synthetic routes. The inherent fluorescence of some isoindole derivatives suggests a rich photophysical behavior that could be harnessed for synthetic applications. organic-chemistry.org Further investigations are needed to determine the specific photoreactivity and stability of the 2-Phenylisoindolin-1-imine scaffold.

Regioselectivity and Stereoselectivity in Reactions of the Imine Scaffold

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules based on the isoindolinone and isoindoline imine scaffolds. The substitution pattern on the aromatic ring and the nitrogen atom significantly influences the outcome of chemical reactions.

Regioselectivity: In reactions involving the isoindolinone core, both steric and electronic factors dictate regioselectivity. For example, in Brønsted acid-catalyzed reactions of isoindolinone-derived propargylic alcohols to form spiroisoindolinone indenes, the substitution on the phenyl ring of the isoindolinone core can influence the reaction outcome. When substituents create significant steric hindrance, cyclization can be hampered, leading to the formation of side products. Similarly, in cycloaddition reactions, the electronic nature of substituents on the reacting partners determines which regioisomer is preferentially formed, often corresponding to the overlap of orbitals with the highest coefficients at the reaction centers. nih.gov For instance, in reactions with an isoindolinone derivative bearing a meta-methyl group on an N-phenyl substituent, the reaction favored the sterically less crowded regioisomer.

Stereoselectivity: The development of asymmetric reactions to control stereochemistry is a major focus in modern organic synthesis. For the isoindolinone scaffold, asymmetric Mannich-type reactions provide a powerful tool for establishing stereocenters with high fidelity. nih.gov The use of chiral organocatalysts, such as bifunctional thioureas or proline derivatives, can direct the facial selectivity of a nucleophilic attack on an imine intermediate. libretexts.orgmdpi.com This control is achieved through the formation of a highly organized transition state, often stabilized by hydrogen bonding between the catalyst and the reactants, which dictates the syn/anti and enantiomeric preference of the product. libretexts.org In the synthesis of chiral spirocyclic compounds, a tandem Mannich/cyclization reaction can generate products with contiguous tertiary and quaternary stereocenters in high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 98% ee). mdpi.com

Table 3: Examples of Regio- and Stereoselectivity in Isoindolinone Reactions

| Reaction Type | Key Factor | Observation | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | Regioselectivity (Steric Hindrance) | Reaction with an o-methyl group on the N-phenyl ring resulted in side products and hampered cyclization. | |

| Intramolecular Friedel-Crafts Alkylation | Regioselectivity (Electronic Effects) | Reaction with a m-methyl group on the N-phenyl ring resulted in a 2:1 mixture of regioisomers. | |

| Asymmetric Mannich/Cyclization | Stereoselectivity (Catalyst Control) | A chiral thiourea catalyst afforded spirocyclic products with >20:1 dr and up to 98% ee. | mdpi.com |

| Asymmetric aza-Mannich/Lactamization | Stereoselectivity (Catalyst Control) | Bifunctional organocatalysts led to 3-substituted isoindolinones with high enantioselectivity. | nih.gov |

Advanced Structural Characterization of 2 Phenylisoindolin 1 Imine Hydrobromide

Crystallographic Analysis

No single-crystal X-ray diffraction data, including crystal system, space group, and unit cell dimensions, for 2-Phenylisoindolin-1-imine hydrobromide has been found in the available literature. This information is crucial for the definitive elucidation of its three-dimensional solid-state structure.

Without crystallographic data, a detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding involving the bromide ion and the imine proton, cannot be performed. Similarly, Hirshfeld surface analysis, which provides quantitative insights into intermolecular contacts, is not possible. In hydrobromide salts of nitrogen-containing heterocyclic compounds, strong charge-assisted hydrogen bonds of the N-H···Br type are typically expected to be a dominant feature in the crystal packing. nih.govnih.govnih.gov

Spectroscopic Techniques for Molecular Structure Elucidation

Specific ¹H and ¹³C NMR spectra for this compound are not available in the reviewed sources. For related imine compounds, the proton NMR spectra would be expected to show characteristic signals for the aromatic protons of the phenyl and isoindoline (B1297411) ring systems. semanticscholar.org The chemical shift of the imine N-H proton would be particularly informative, often appearing as a broad singlet at a downfield chemical shift, influenced by hydrogen bonding and the presence of the hydrobromide salt. nih.gov

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.0-12.0 | br s | 1H | N-H (imine) |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160-170 | C=N (imine) |

Experimentally determined IR and FT-IR spectra for this compound could not be located. Generally, the IR spectrum of such a compound would be expected to exhibit a characteristic stretching vibration for the C=N imine bond in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the 3100-3300 cm⁻¹ region, characteristic of a protonated amine salt. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: This table is illustrative and not based on experimental data)

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| 3100-3300 (broad) | N-H stretch (salt) |

| >3000 | Aromatic C-H stretch |

| 1650-1690 | C=N stretch (imine) |

No mass spectrometry data for this compound was found. In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺, which would be 2-phenylisoindolin-1-imine. The molecular weight of the free base (C₁₄H₁₂N₂) is 208.26 g/mol , so the [M+H]⁺ ion would be observed at an m/z of approximately 209.27.

Conformational Analysis and Isomerism of the Isoindolin-1-imine System

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy changes associated with the rotation around single bonds. For the 2-phenylisoindolin-1-imine system, this analysis primarily concerns the flexibility of the five-membered isoindoline ring and the geometric isomerism around the exocyclic carbon-nitrogen double bond.

The isoindoline ring is not perfectly planar and can adopt various puckered conformations to minimize steric strain. These conformers can interconvert rapidly at room temperature. Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are instrumental in studying these conformational equilibria. researchgate.net For instance, in related heterocyclic systems, NMR analysis combined with theoretical DFT calculations has been used to identify the most stable conformers present in a solution. researchgate.net

Isomerism is a key feature of the isoindolin-1-imine system. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. youtube.com A significant aspect for 2-phenylisoindolin-1-imine is the potential for geometric isomerism around the C=N double bond. This type of isomerism, also known as E/Z isomerism, arises from the restricted rotation around the double bond. arxiv.org The two possible isomers are:

(E)-isomer: The substituents with higher priority on each atom of the double bond are on opposite sides.

(Z)-isomer: The substituents with higher priority on each atom of the double bond are on the same side.

The interconversion between these isomers does not typically occur under standard conditions due to the high energy barrier for rotation around the double bond. The specific isomer obtained often depends on the synthetic route and reaction conditions.

Table 1: Potential Isomerism in the Isoindolin-1-imine System

| Isomerism Type | Description | Relevance to 2-Phenylisoindolin-1-imine |

| Conformational Isomerism | Arises from the rotation around single bonds, leading to different spatial arrangements (conformers). | The five-membered isoindoline ring can exhibit puckering, leading to an equilibrium of different ring conformations. |

| Geometric Isomerism (E/Z) | Occurs due to restricted rotation around a double bond, in this case, the C=N imine bond. | The molecule can exist as distinct E and Z isomers, which are considered diastereomers and may have different physical and chemical properties. arxiv.org |

Chirality and Stereochemical Aspects in Related Isoindoline Derivatives

Stereochemistry is the branch of chemistry that deals with the three-dimensional arrangement of atoms and molecules and their effect on chemical reactions. quora.com A central concept in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image. arxiv.orglibretexts.org Such non-superimposable mirror images are called enantiomers. quora.com

The parent compound, 2-phenylisoindolin-1-imine, is itself achiral as it possesses a plane of symmetry. However, the introduction of substituents onto the isoindoline core can lead to the formation of one or more chiral centers, rendering the molecule chiral. A chiral center is typically a tetrahedral carbon atom bonded to four different groups. youtube.comlibretexts.org

For example, in related isoindolinone structures, substitution at the C3 position of the ring can create a stereocenter. The synthesis of 3,3-disubstituted isoindolinones presents the challenge of constructing a quaternary stereocenter, which is a carbon atom bonded to four different non-hydrogen substituents. nih.gov The asymmetric synthesis of these derivatives is an area of active research, often employing chiral catalysts to control the stereochemical outcome of the reaction. nih.gov

The presence of a chiral center means the molecule can exist as a pair of enantiomers (R and S configurations). Enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light and with other chiral molecules. arxiv.org If a molecule contains more than one chiral center, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other and have different physical properties. quora.com

Table 2: Key Concepts in Stereochemistry

| Term | Definition | Example in Isoindoline Context |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org | An isoindoline derivative with a single substituent at the C3 position would be chiral. |

| Chiral Center | An atom (usually carbon) that is attached to four different types of atoms or groups of atoms. youtube.com | The C3 carbon of the isoindoline ring becomes a chiral center upon appropriate substitution. nih.gov |

| Enantiomers | A pair of stereoisomers that are non-superimposable mirror images of each other. youtube.comquora.com | The R and S forms of a 3-substituted isoindoline derivative. |

| Diastereomers | Stereoisomers that are not mirror images of each other; they occur when a molecule has two or more stereocenters. arxiv.orgquora.com | A 3,4-disubstituted isoindoline derivative could exist as diastereomers (e.g., R,R and R,S). |

Computational and Theoretical Investigations of 2 Phenylisoindolin 1 Imine Hydrobromide

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic and geometric properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the equilibrium geometry and electronic structure of molecules. For 2-Phenylisoindolin-1-imine hydrobromide, these calculations would involve optimizing the 3D coordinates of all atoms to find the lowest energy conformation.

DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are often used to provide a balance between computational cost and accuracy. These calculations would yield key geometrical parameters. Based on studies of related isoindolinone and isoindole structures, one can anticipate the planarity of the isoindolinone core and the dihedral angles between this core and the N-phenyl substituent. nih.goveurjchem.com The protonation at the imine nitrogen due to the hydrobromide salt formation would influence the bond lengths and angles in its vicinity, particularly the C=N bond, which would be expected to lengthen and exhibit more single-bond character.

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (like Møller-Plesset perturbation theory, MP2), could also be employed for higher accuracy, albeit at a greater computational expense. These calculations would provide a benchmark for the DFT results.

An illustrative table of predicted geometrical parameters for the 2-phenylisoindolin-1-iminium cation, based on typical values for similar structures, is presented below.

| Parameter | Predicted Value |

| C=N bond length (Å) | 1.30 - 1.35 |

| N-H bond length (Å) | 1.02 - 1.05 |

| C-N (ring) bond length (Å) | 1.45 - 1.50 |

| C-C (phenyl) bond length (Å) | 1.38 - 1.42 |

| Dihedral Angle (Isoindolinone-Phenyl) (°) | 40 - 60 |

Note: This data is illustrative and based on general values for similar chemical structures. Specific experimental or computational data for this compound is not available in the cited literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Levels) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For the 2-phenylisoindolin-1-iminium cation, the HOMO is expected to be localized on the π-system of the fused aromatic ring and the phenyl substituent, while the LUMO would likely be distributed over the iminium group and the isoindolinone core. Protonation of the imine nitrogen is expected to lower the energy of both HOMO and LUMO, with a potentially significant effect on the LUMO energy, making the cation more electrophilic.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight into the molecule's reactivity.

| Descriptor | Formula | Predicted Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Propensity to accept electrons. |

Note: This table describes the significance of various reactivity descriptors that would be calculated from HOMO-LUMO energies. Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of varying electrostatic potential. MEP maps are invaluable for predicting sites for electrophilic and nucleophilic attack.

Mechanistic Computational Studies

Computational chemistry is also instrumental in elucidating reaction mechanisms, identifying transition states, and determining the energetic feasibility of chemical transformations.

Elucidation of Reaction Pathways and Transition State Characterization

Theoretical studies can map out the potential energy surface for reactions involving this compound. For example, the mechanism of its formation from 2-cyanobenzoyl chloride and aniline, followed by protonation, could be computationally modeled. This would involve identifying all intermediates and, crucially, the transition states that connect them.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Characterizing a transition state involves locating this structure and performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Computational studies on the hydroboration of imines, for instance, have successfully characterized transition states for hydride transfer. nih.gov A similar approach could be applied to study reactions of the 2-phenylisoindolin-1-iminium cation, such as its reduction or reaction with nucleophiles.

Calculation of Activation Energies and Reaction Thermodynamics

Once the reactants, intermediates, transition states, and products have been computationally identified and their energies calculated, the thermodynamics and kinetics of the reaction can be determined.

For a hypothetical reaction, such as the reduction of the iminium cation, computational methods could provide the following thermodynamic data:

| Thermodynamic Parameter | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The measure of the spontaneity of the reaction. |

Note: This table outlines the thermodynamic parameters that would be determined from a computational study of a reaction involving this compound. Specific values are dependent on the reaction being studied and are not available in the literature.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Spectra)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and help interpret experimental data. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations. nih.govnih.gov

The process typically begins with the optimization of the molecule's geometric structure. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate the ground-state equilibrium geometry of the compound. nih.govnih.gov Once the structure is optimized, the same level of theory can be used to compute harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, which are observed experimentally in Infrared (IR) and Raman spectra. mdpi.com

A known discrepancy exists between theoretical frequencies calculated for a molecule in the gaseous state and experimental data often obtained from solid samples. nih.gov To bridge this gap, the computed frequencies are often multiplied by a scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental values. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=N stretching, or phenyl ring deformations. nih.gov

For electronic spectra, TD-DFT calculations are employed to predict the electronic transitions between molecular orbitals. These calculations yield information about the absorption wavelengths (λmax), oscillator strengths, and the nature of the transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The predicted HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and intramolecular charge transfer capabilities. nih.gov Studies on similar isoindoline (B1297411) structures have successfully used these methods to correlate theoretical predictions with experimental UV-Vis spectra. nih.govaip.org

Below is a representative table illustrating how theoretical vibrational frequencies for a related heterocyclic compound are calculated, scaled, and compared with experimental data.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3589 | 3449 |

| Aromatic C-H Stretch | 3060 | 3185 | 3061 |

| C=N Stretch | 1645 | 1711 | 1644 |

| Phenyl Ring C=C Stretch | 1590 | 1654 | 1590 |

| C-N Stretch | 1320 | 1373 | 1320 |

| C-H Bend (out-of-plane) | 750 | 780 | 750 |

Theoretical Exploration of Molecular Properties (e.g., Nonlinear Optical Properties)

The investigation of nonlinear optical (NLO) properties through computational methods is a key area for identifying materials with potential applications in photonics and optoelectronics. nih.govnih.gov For organic molecules like this compound, which possess a π-conjugated system, theoretical calculations can predict significant NLO responses. The presence of donor and acceptor groups connected by a conjugated bridge facilitates intramolecular charge transfer (ICT), a primary origin of NLO activity in organic materials. nih.gov

DFT calculations are widely used to determine the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and third-order (χ³) hyperpolarizabilities. nih.govrsc.org These parameters quantify how the electron cloud of a molecule is distorted by an external electric field, which is the basis for NLO phenomena. A high hyperpolarizability value indicates a strong NLO response. mq.edu.au

The HOMO-LUMO energy gap is intrinsically linked to NLO properties. A smaller energy gap generally leads to easier electronic transitions and, consequently, a larger hyperpolarizability. nih.gov Computational studies on various organic chromophores have demonstrated that modifying molecular structures—for instance, by changing donor or acceptor strengths or extending the conjugation length—can tune the HOMO-LUMO gap and optimize the NLO response. nih.govmq.edu.au For this compound, the phenyl group and the imine group can act as parts of a donor-acceptor system within the conjugated isoindoline core, making it a candidate for NLO activity.

The following table presents typical NLO parameters calculated for a series of organic chromophores, illustrating how structural modifications can influence these properties.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (μ, Debye) | Polarizability (⟨α⟩, esu) | First Hyperpolarizability (β, esu) |

|---|---|---|---|---|

| Reference Molecule | 4.52 | 5.8 | 2.50 x 10⁻²³ | 8.5 x 10⁻³⁰ |

| Molecule + Strong Donor | 4.15 | 7.2 | 2.95 x 10⁻²³ | 15.2 x 10⁻³⁰ |

| Molecule + Strong Acceptor | 3.98 | 8.1 | 3.10 x 10⁻²³ | 22.7 x 10⁻³⁰ |

| Molecule + Extended Conjugation | 3.85 | 7.5 | 3.55 x 10⁻²³ | 35.1 x 10⁻³⁰ |

Molecular Dynamics Simulations for Conformational or Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov

A primary application of MD is conformational analysis. By simulating the molecule's dynamics at a given temperature, researchers can explore its potential energy surface and identify stable and low-energy conformations. nih.gov This is particularly relevant for molecules with rotatable bonds, such as the bond connecting the phenyl group to the isoindoline core. The simulation can reveal the preferred orientation of the phenyl ring and the flexibility of the five-membered isoindoline ring. nih.gov

Another powerful use of MD is in studying the stability of a ligand-protein complex, which is fundamental in drug design. researchgate.net If this compound were being investigated as a potential inhibitor of an enzyme, MD simulations could be performed on the compound docked into the enzyme's active site. mdpi.commdpi.com The simulation tracks the trajectory of the complex over a period of nanoseconds, allowing for the analysis of key metrics that indicate stability. researchgate.net

Important parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable, low-fluctuation RMSD value over time suggests the complex is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net

Radius of Gyration (Rg): Describes the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

The table below summarizes typical outputs from an MD simulation analysis of a ligand-protein complex.

| Simulation Parameter | Description | Typical Result for a Stable Complex |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| RMSD of Protein Backbone | Measures the stability of the protein's overall structure. | Plateaus between 2.0 - 3.0 Å |

| RMSD of Ligand | Measures the stability of the ligand's position in the binding site. | Plateaus below 2.5 Å |

| Radius of Gyration (Rg) | Measures the compactness of the protein. | Stable, with minimal fluctuations |

| Number of H-Bonds | Average number of hydrogen bonds between ligand and protein. | Consistently high number (e.g., 2-4) |

Chemical Transformations and Derivatives of 2 Phenylisoindolin 1 Imine Hydrobromide

Functionalization and Substitution Reactions on the Phenyl and Isoindoline (B1297411) Rings

Electrophilic Aromatic Substitution: Both the N-phenyl ring and the fused benzene (B151609) ring of the isoindoline system are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the substituents on each ring will govern the position of substitution. The nitrogen atom's lone pair can influence the isoindoline ring, while the imine group's electronic character will affect the N-phenyl ring.

Nucleophilic Aromatic Substitution: In cases where the aromatic rings are substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution may become a viable pathway for introducing new functional groups.

Metal-Catalyzed Cross-Coupling: The introduction of a halide onto either aromatic ring opens up the possibility for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a diverse library of derivatives.

Table 1: Potential Functionalization Reactions

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on aromatic rings |

| Halogenation | Br₂, FeBr₃ or NBS | Introduction of -Br group on aromatic rings |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of biaryl structures |

| Heck Coupling | Alkene, Pd catalyst, base | Aryl-alkene bond formation |

Synthesis and Reactivity of Isoindolinone Derivatives from Imine Precursors

One of the most fundamental transformations of 2-Phenylisoindolin-1-imine is its conversion to the corresponding 2-phenylisoindolin-1-one (B184969). This conversion highlights the role of the imine as a precursor to the widely studied isoindolinone scaffold.

The hydrolysis of the imine function (C=N) to a carbonyl group (C=O) is a common method to access the isoindolinone core. This reaction is typically acid-catalyzed and proceeds through the addition of water to the iminium ion, followed by elimination of the primary amine. The resulting isoindolinone is a key structural motif found in numerous bioactive molecules and natural products. nih.gov

The synthesis of isoindolinone derivatives can also be achieved through various one-pot reactions where an imine is generated in situ. For instance, the reaction of 2-formylbenzoates with primary amines can generate an intermediate imine that subsequently undergoes intramolecular cyclization. researchgate.net Similarly, cascade reactions involving 2-cyanobenzaldehyde (B126161) and amines can lead to the formation of isoindolin-1-imine derivatives, which can then be converted to isoindolinones. researchgate.netsemanticscholar.orgnih.gov The reactivity of the imine intermediate is central to these transformations. Radical cyclizations of certain precursors can also lead to imine intermediates that rearrange or are trapped to form spirocyclic indolones and related structures. beilstein-journals.org

Once formed, the isoindolinone scaffold can undergo further reactions. For example, asymmetric organocatalytic Mannich reactions have been used to introduce substituents at the C3 position, creating chiral isoindolinone hybrids with high enantiomeric excess. mdpi.comnih.gov

Table 2: Synthesis of Isoindolinones from Imine-Related Precursors

| Precursors | Reaction Type | Key Features |

|---|---|---|

| 2-Cyanobenzaldehyde, Amine | Cascade Condensation | Catalyst-free, one-pot synthesis of imine, followed by conversion. semanticscholar.org |

| 2-Formyl Benzoate, Amine | Reductive Amination/Cyclization | In situ imine formation followed by intramolecular amidation. researchgate.net |

| ortho-Lithiated Aromatic Imines | Reaction with CO | Utilizes lithiated imine intermediates for carbonylation and cyclization. researchgate.net |

| α-Amido Sulfone | Organocatalytic Mannich Reaction | In situ generation of an imine for asymmetric synthesis. mdpi.com |

Development of Related Heterocyclic Scaffolds through Imine Intermediates (e.g., Imidazolines, Oxazolines)

The imine functionality is a cornerstone in the synthesis of various other N-heterocycles. The C=N double bond in 2-Phenylisoindolin-1-imine can participate in cycloaddition reactions or serve as an electrophilic site for the construction of new ring systems.

Imidazolines: Imidazolines, five-membered rings containing two nitrogen atoms, are present in many biologically active compounds. researchgate.net Their synthesis often involves imines as key intermediates.

[3+2] Cycloaddition: The van Leusen imidazole (B134444) synthesis utilizes the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition, which proceeds through an imidazoline (B1206853) intermediate. nih.gov

Multicomponent Reactions: Palladium-catalyzed multicomponent reactions of imines, acid chlorides, and carbon monoxide can produce imidazolinium carboxylates, which are then decarboxylated to yield 2-imidazolines. mdpi.com

From Diamines: The classic synthesis involves the condensation of a 1,2-diamine with a compound containing a one-carbon unit, such as an aldehyde. This reaction proceeds via an in-situ formed imine intermediate that undergoes cyclization. organic-chemistry.org

Oxazolines: Oxazolines are another important class of five-membered heterocycles containing nitrogen and oxygen. They are valuable synthetic intermediates and ligands in asymmetric catalysis. nih.gov

From Amino Alcohols: The most common synthesis involves the cyclization of a β-hydroxy amide. However, alternative routes starting from imines or imine precursors are known. For example, the reaction of aldehydes with 2-amino alcohols can form an oxazolidine (B1195125) intermediate which is then oxidized to an oxazoline, a process that involves an imine-like species. wikipedia.org

Corey-Chaykovsky Reaction Extension: A one-pot method to synthesize oxazolines utilizes the reaction of sulfur ylides with stable precursors of acyl imines. researchgate.net

From Imidates: Imidates, which are structurally similar to imines, can react with amino alcohols to form oxazolines. clockss.org

The imine moiety of 2-Phenylisoindolin-1-imine can thus be envisioned as a starting point for constructing these related heterocyclic systems, expanding its synthetic utility.

Application of 2-Phenylisoindolin-1-imine Hydrobromide as a Building Block in Complex Chemical Synthesis

A "building block" in chemical synthesis is a molecule with reactive functional groups that can be used to assemble more complex structures. enamine.netresearchgate.net this compound fits this description perfectly, serving as a versatile precursor for a wide range of molecular architectures.

The isoindolinone core, readily accessible from the imine, is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmaceutical agents. nih.govresearchgate.net Therefore, the imine serves as a valuable intermediate for accessing libraries of potential drug candidates. Its ability to be functionalized on its aromatic rings (as discussed in 7.1) further enhances its utility, allowing for the systematic modification of the final products to optimize biological activity.

Furthermore, the imine itself can be a key component in constructing larger, more complex systems. For example, isoindolin-1-imines have been shown to undergo self-condensation reactions to form novel, highly electron-deficient chromophores, demonstrating their use in materials science applications. researchgate.net Its role as a precursor to other heterocycles like imidazolines and oxazolines also underscores its value as a building block for diverse chemical entities. researchgate.net The strategic incorporation of this imine into a synthetic route allows chemists to efficiently construct the isoindoline core while leaving opportunities for subsequent elaboration into more complex target molecules.

Emerging Research Avenues and Future Perspectives for 2 Phenylisoindolin 1 Imine Hydrobromide Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the widespread utilization of 2-Phenylisoindolin-1-imine hydrobromide. Future research is anticipated to move beyond classical condensation reactions and explore more sophisticated strategies. A significant focus will likely be on the development of catalytic, one-pot procedures that minimize waste and maximize yield. researchgate.net For instance, the use of ultrasound irradiation in the synthesis of related 3-imino-2-phenylisoindolin-1-one derivatives has shown promise in achieving excellent yields under mild conditions. researchgate.net The application of similar sonochemical methods to the synthesis of this compound could offer a greener and more efficient alternative to conventional heating.

Furthermore, the exploration of novel catalytic systems is a promising avenue. While some syntheses of related compounds are catalyst-free, the use of transition metal catalysts or organocatalysts could provide unprecedented control over stereoselectivity and functional group tolerance. researchgate.net The development of such catalytic systems would not only enhance the efficiency of the synthesis but also enable the creation of a diverse library of derivatives with tailored properties.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Ultrasound-Assisted Synthesis | Reduced reaction times, milder conditions, improved yields. | Optimization of frequency, power, and solvent systems. |

| Catalytic One-Pot Reactions | Increased efficiency, reduced waste, atom economy. | Development of novel transition metal and organocatalysts. |

| Flow Chemistry | Precise control over reaction parameters, scalability, safety. | Reactor design and optimization for continuous production. |

Advanced Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for predicting the reactivity of this compound. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its transformations. For example, in the context of imine hydroboration, combined density functional theory (DFT) calculations and experimental studies have been instrumental in distinguishing between different mechanistic pathways, such as a Lewis acid-promoted hydride transfer and a σ-bond metathesis pathway. nih.gov

Similar integrated approaches can be applied to study the reactions of this compound. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify and characterize reaction intermediates, while computational modeling can provide insights into transition state geometries and activation energies. mdpi.com These studies will be essential for understanding the role of the hydrobromide salt in modulating the compound's reactivity and for developing new, more efficient catalytic cycles.

Development of Predictive Models through Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is poised to revolutionize the study of complex organic molecules like this compound. The development of predictive models for its reactivity and properties can significantly accelerate the discovery of new applications. Quantum mechanical (QM) calculations, for instance, can be employed to predict kinetic parameters and reaction outcomes, guiding experimental design and minimizing trial-and-error. researchgate.net

Hybrid models that combine QM calculations with a limited set of experimental data have shown promise in increasing the reliability of predictions. researchgate.net For this compound, such models could be used to forecast its behavior in various reaction conditions, including different solvents, temperatures, and catalyst systems. This predictive capability would be invaluable for optimizing synthetic protocols and for the rational design of new derivatives with desired electronic and steric properties.

| Modeling Approach | Predicted Properties | Potential Impact |

| Quantum Mechanical (QM) Calculations | Reaction kinetics, activation energies, transition state geometries. | Rational design of experiments, understanding reaction mechanisms. |

| Hybrid QM/Experimental Models | More accurate prediction of reaction rates and selectivity. | Accelerated optimization of synthetic routes. |

| Molecular Docking (for biological applications) | Binding affinities and modes to target proteins. | Virtual screening for potential therapeutic applications. |

Discovery of Unconventional Chemical Reactivities and Transformations

The unique structure of this compound, featuring a reactive imine functional group within a constrained isoindolinone framework, suggests the potential for unconventional chemical reactivities. Future research should aim to explore transformations that go beyond the typical reactions of imines. For example, the development of novel one-pot syntheses of related 2-substituted 3-thioxoisoindolin-1-one derivatives from 2-carboxybenzaldehyde (B143210) highlights the potential for innovative multicomponent reactions. organic-chemistry.org